3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a carbazole moiety and a nitrophenyl group, which are linked through a propanehydrazide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(9H-carbazol-9-yl)propanehydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Organic Electronics: It can be used as a material in organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.
Photocatalysis: Similar compounds have been used as photocatalysts in organic transformations.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-di(9H-carbazol-9-yl)benzene: Used in OLEDs for its high thermal stability and carrier capacity.
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: Known for its high triplet band gap and carrier mobility.
1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Used as a photocatalyst in organic transformations.
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is unique due to its combination of a carbazole moiety and a nitrophenyl group, which imparts distinct electronic and chemical properties
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H18N4O3/c27-22(24-23-15-16-9-11-17(12-10-16)26(28)29)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-12,15H,13-14H2,(H,24,27)/b23-15+ |
InChI Key |
RRRQXWKKNWGRLJ-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.